((2S,4R,5R)-4-(Benzoyloxy)-5-methoxytetrahydrofuran-2-yl)methyl benzoate
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Overview
Description
The compound ((2S,4R,5R)-4-(Benzoyloxy)-5-methoxytetrahydrofuran-2-yl)methyl benzoate is a complex organic molecule that features a tetrahydrofuran ring substituted with benzoyloxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R,5R)-4-(Benzoyloxy)-5-methoxytetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction followed by oxidation and esterification steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ((2S,4R,5R)-4-(Benzoyloxy)-5-methoxytetrahydrofuran-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, the compound has potential applications as a drug precursor. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ((2S,4R,5R)-4-(Benzoyloxy)-5-methoxytetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **(2S,4R,5R)-4-(Hydroxy)-5-methoxytetrahydrofuran-2-yl)methyl benzoate
- **(2S,4R,5R)-4-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
Uniqueness
The unique combination of benzoyloxy and methoxy groups in ((2S,4R,5R)-4-(Benzoyloxy)-5-methoxytetrahydrofuran-2-yl)methyl benzoate sets it apart from similar compounds. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H20O6 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
[(2S,4R,5R)-4-benzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H20O6/c1-23-20-17(26-19(22)15-10-6-3-7-11-15)12-16(25-20)13-24-18(21)14-8-4-2-5-9-14/h2-11,16-17,20H,12-13H2,1H3/t16-,17+,20+/m0/s1 |
InChI Key |
APDHEXOZIKRKSN-SQGPQFPESA-N |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1C(CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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